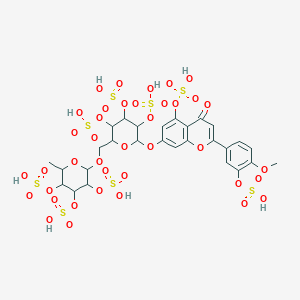

L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

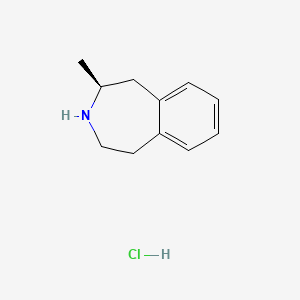

L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester (L-BOC-AHA-NHS) is a compound used in scientific research related to the synthesis of peptides and proteins. It is a synthetic derivative of the naturally occurring amino acid l-α-hydroxybutyric acid (L-AHA) and is used in the synthesis of peptides and proteins. It is a highly reactive reagent and is used in a variety of laboratory applications.

科学的研究の応用

Amino Acid Quantification

This compound is used in a method for amino acid quantification using a simple N-hydroxysuccinimide ester derivatization and liquid chromatography-ion mobility-mass spectrometry . The implementation of a 4-dimethylaminobenzoylamido acetic acid N-hydroxysuccinimide ester (DBAA-NHS) derivatization agent was explored for its ability to improve both analyte retention and detection limits in RPLC-MS .

Bioconjugation

N-hydroxysuccinimide esters, including the one , are used in bioconjugation, a set of techniques allowing site-specific creation of a covalent link between a biomolecule and an exogenous moiety that endow it with desirable properties . Virtually any molecule containing an acid functionality, or a moiety which can give an acid, can be transformed into its N-hydroxysuccinimide ester .

Acylation of Amino Acid Esters

Fatty acid N-hydroxysuccinimide esters have been prepared from the thallium(1) salt of IV-hydroxysuccinimide and the corresponding acyl chlorides in essentially quantitative yields. These active esters were used for acylation of amino acid esters in organic solvents, or of free amino acids in aqueous medium .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester involves the protection of the carboxylic acid group, followed by the activation of the hydroxyl group and coupling with N-hydroxysuccinimide (NHS) to form the ester. The protected carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "L(-)-α-hydroxybutyric acid", "benzyl chloroformate", "N-hydroxysuccinimide", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Protection of carboxylic acid group", "L(-)-α-hydroxybutyric acid is dissolved in DCM and TEA is added. Benzyl chloroformate is then added dropwise to the solution while stirring at room temperature. The reaction mixture is then stirred for 2 hours and washed with NaHCO3 solution and brine. The organic layer is dried over MgSO4 and concentrated to yield the benzyl ester intermediate.", "Step 2: Activation of hydroxyl group and coupling with NHS", "The benzyl ester intermediate is dissolved in DMF and NHS is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure and the residue is dissolved in DCM. The organic layer is washed with water and brine, dried over MgSO4, and concentrated to yield the NHS ester intermediate.", "Step 3: Deprotection of benzyl group", "The NHS ester intermediate is dissolved in DCM and TFA is added dropwise to the solution while stirring at room temperature. The reaction mixture is stirred for 2 hours and concentrated under reduced pressure. The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is dried over MgSO4 and concentrated to yield the final product, L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester." ] } | |

CAS番号 |

40371-52-6 |

製品名 |

L(-)-γ-(Benzyloxycarbonylamino)-α-hydroxybutyric Acid N-Hydroxysuccinimide Ester |

分子式 |

C₁₆H₁₈N₂O₇ |

分子量 |

350.32 |

同義語 |

(S)-[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-hydroxy-4-oxobutyl]carbamic Acid Phenylmethyl Ester; [(3S)-4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-hydroxy-4-oxobutyl]carbamic Acid Phenylmethyl Ester; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

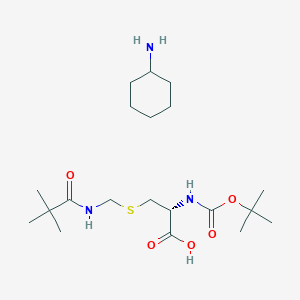

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)